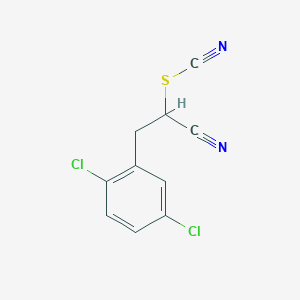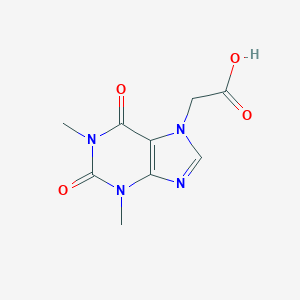
Acefylline
概要
説明
Acefylline is a stimulant drug of the xanthine chemical class . It acts as an adenosine receptor antagonist . It is combined with diphenhydramine in the pharmaceutical preparation etanautine to help offset diphenhydramine-induced drowsiness .
Synthesis Analysis
The synthesis of novel acefyllines and exploring their biological activities attract researchers due to their medicinal applications . A series of novel acefyllines have been successfully synthesized in good yields .
Molecular Structure Analysis
Acefylline has the molecular formula C9H10N4O4 . Its average mass is 238.200 Da and its monoisotopic mass is 238.070206 Da . The structure of the potential drug candidates was assessed via ADME/T molecular screening .
Chemical Reactions Analysis
Novel azomethines derived from acefylline tethered triazole hybrids have been synthesized and evaluated against human liver cancer cell line (Hep G2) using MTT assay .
Physical And Chemical Properties Analysis
Acefylline has a density of 1.6±0.1 g/cm3, a boiling point of 555.7±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 56.9±0.5 cm3 .
科学的研究の応用
Anti-Cancer Agent
Acefylline has been repositioned as an anti-cancer drug . Novel azomethines derived from acefylline tethered triazole hybrids have been synthesized and evaluated against the human liver cancer cell line (Hep G2) using MTT assay . The synthesized series of azomethines exhibited promising efficacy against the liver cancer cell line . In particular, compound 7d was identified as the most potent anticancer agent, with the least cell viability value (11.71 ± 0.39%), in contrast to the reference drug acefylline (cell viability = 80 ± 3.87%) .
Adenosine Receptor Antagonist
Acefylline acts as an adenosine receptor antagonist . This means it can block the action of adenosine, a neurotransmitter that can affect processes such as inflammation, sleep, and blood flow.
Offset Diphenhydramine Induced Drowsiness
Acefylline is combined with diphenhydramine in the pharmaceutical preparation etanautine to help offset diphenhydramine induced drowsiness . This makes it useful in treatments where diphenhydramine is used but its side effect of drowsiness is undesirable.
Lipolytic Phosphodiesterase Inhibitor
Acefylline methylsilanol mannuronate, a silanol – mannuronic acid conjugate of acefylline, is marketed as a lipolytic phosphodiesterase inhibitor . It is used as an ingredient in cosmeceuticals for the treatment of cellulite and as a skin conditioner .
Chromatographic Analysis
Acefylline can be determined through chromatographic methods . These methods are useful in the simultaneous determination of acefylline piperazine and phenobarbital .
Computational Studies
Acefylline has been used in computational studies to assess and predict the activity of drugs . This is done by optimizing the structural orientation of molecules with respect to the drug .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Acefylline, also known as 7-theophyllineacetic acid, is a stimulant drug of the xanthine chemical class . The primary target of Acefylline is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
Acefylline acts as an adenosine receptor antagonist . This means it binds to adenosine receptors and blocks their action, thereby inhibiting the effects of adenosine .
Pharmacokinetics
For example, Febuxostat can increase the serum concentration of the active metabolites of Acefylline .
Result of Action
Some studies suggest that acefylline and its derivatives may have promising efficacy against certain types of cancer, such as liver cancer .
Action Environment
For example, Felbamate may increase the excretion rate of Acefylline, potentially reducing its serum level and efficacy .
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFGRCYSCXKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
837-27-4 (hydrochloride salt) | |
| Record name | Acefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057796 | |
| Record name | Acefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acefylline | |
CAS RN |
652-37-9 | |
| Record name | Acefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 652-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Theophyllin-7-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M494UE2YEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B349568.png)
![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
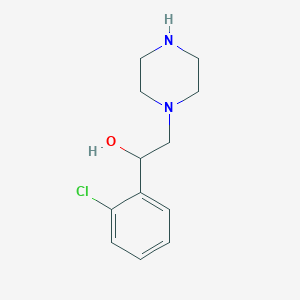
![Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate](/img/structure/B349586.png)
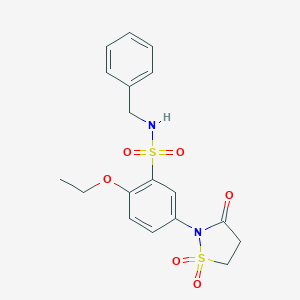
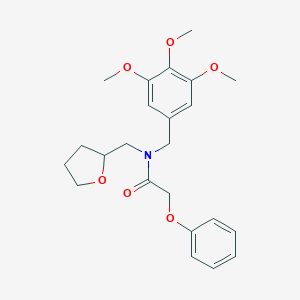
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B349601.png)

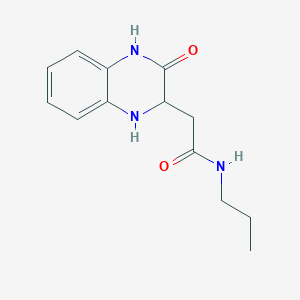
![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)
